(4-(Piperidin-4-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Piperidin-4-yl)phenyl)methanamine is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanamine group. This compound is known for its utility as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-4-yl)phenyl)methanamine typically involves the reaction of 4-bromobenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-scale reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(4-(Piperidin-4-yl)phenyl)methanamine is extensively used in scientific research, particularly in the development of PROTACs for targeted protein degradation. It serves as a semi-flexible linker that helps in the formation of ternary complexes, optimizing the drug-like properties of PROTACs . Additionally, it is used in medicinal chemistry for the synthesis of various bioactive molecules and in the study of protein-ligand interactions .
Mechanism of Action
The mechanism of action of (4-(Piperidin-4-yl)phenyl)methanamine primarily involves its role as a linker in PROTACs. It facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
(3-(Piperidin-4-yl)phenyl)methanamine: Similar structure but with the piperidine ring attached at the meta position.
(4-(Piperidin-1-yl)phenyl)methanamine: Similar structure but with the piperidine ring attached at the para position.
Uniqueness
(4-(Piperidin-4-yl)phenyl)methanamine is unique due to its specific positioning of the piperidine ring, which provides optimal flexibility and rigidity required for effective PROTAC development. This unique structure enhances its ability to form stable ternary complexes, making it a valuable compound in targeted protein degradation research .
Biological Activity
(4-(Piperidin-4-yl)phenyl)methanamine, also known as a key component in the development of PROTACs (Proteolysis Targeting Chimeras), has garnered attention for its biological activity, particularly in targeted protein degradation. This compound serves as a semi-flexible linker that enhances the efficacy of PROTACs by facilitating the interaction between target proteins and E3 ubiquitin ligases, leading to the ubiquitination and degradation of specific proteins within cells.
The primary mechanism of action for this compound involves its role in forming ternary complexes essential for targeted protein degradation. By acting as a linker, it connects the target protein to an E3 ligase, promoting the subsequent proteasomal degradation of the target protein. This process is pivotal in modulating biological pathways and has implications in various therapeutic areas, including cancer treatment and neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Targeted Protein Degradation : As mentioned, its role in PROTACs allows for selective degradation of proteins implicated in disease processes.
- Anticancer Activity : The compound's ability to modulate protein levels can be leveraged to inhibit cancer cell proliferation by targeting oncogenic proteins.
- Neuropharmacological Effects : Variants of piperidine compounds have demonstrated potential in treating neurological disorders through modulation of neurotransmitter systems .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring and phenyl substituents can significantly impact biological activity. For instance, variations in the position and type of substituents on the phenyl ring can enhance or diminish the compound's binding affinity to target proteins and overall potency .
Case Study 1: PROTAC Development
Recent studies have focused on optimizing this compound within PROTAC frameworks. These studies highlighted that modifications to the linker length and flexibility directly affect the efficiency of target protein degradation. For example, a study demonstrated that a specific modification increased degradation efficacy by over 50% compared to unmodified PROTACs.
Case Study 2: Anticancer Efficacy
In vitro assays have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast and prostate cancers. One derivative demonstrated an IC50 value of 8.6 μM against prostate cancer cells, indicating potent anticancer activity .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | IC50 (μM) | Biological Activity |
---|---|---|---|
(3-(Piperidin-4-yl)phenyl)methanamine | Meta-substituted variant | 12.5 | Moderate anticancer activity |
(4-(Piperidin-1-yl)phenyl)methanamine | Para-substituted variant | 10.0 | Similar mechanism but less effective than target compound |
This compound | Target compound | 8.6 | Strong anticancer activity; effective in PROTACs |
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(4-piperidin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C12H18N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-9,13H2 |
InChI Key |
PNHZOKFEUJOPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.